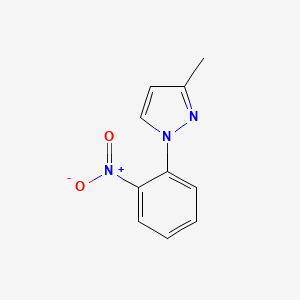

3-methyl-1-(2-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(2-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-7-12(11-8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGSLTPLJHRURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1 2 Nitrophenyl 1h Pyrazole and Its Precursors

Cyclocondensation Reactions in Pyrazole (B372694) Synthesis

Cyclocondensation reactions represent the most traditional and widely employed route for the synthesis of the pyrazole ring. nih.gov This method involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species, leading to the formation of the five-membered heterocyclic ring.

Reaction of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry and the most direct synthetic route to 3-methyl-1-(2-nitrophenyl)-1H-pyrazole. nih.gov This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.gov For the synthesis of the target molecule, the key precursors are 2-nitrophenylhydrazine (B1229437) and acetylacetone (B45752) (pentane-2,4-dione).

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of 2-nitrophenylhydrazine on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent such as ethanol, often with acid catalysis to facilitate the dehydration steps.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 2-Nitrophenylhydrazine | Acetylacetone | This compound | Ethanol, reflux | Moderate to High |

| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Nano-ZnO, solvent-free | 95% nih.gov |

Synthesis via α,β-Unsaturated Carbonyl Systems

An alternative cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds as the three-carbon component. This method typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and oxidation to the pyrazole. For the synthesis of this compound, a suitable α,β-unsaturated carbonyl precursor would be a derivative of butenone. The reaction of 2-nitrophenylhydrazine with such a precursor would initially form a pyrazoline intermediate, which can then be oxidized to the final pyrazole product. Various oxidizing agents can be employed for this aromatization step.

Regioselectivity and Stereochemical Control in Cyclocondensation Processes

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two constitutional isomers is possible. The regiochemical outcome of the reaction is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. Generally, the more nucleophilic nitrogen of the hydrazine (in the case of 2-nitrophenylhydrazine, the NH2 group) will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. The steric hindrance around the carbonyl groups also plays a significant role in directing the initial attack. mdpi.com In the case of acetylacetone, a symmetrical diketone, the issue of regioselectivity does not arise.

Stereochemical control in cyclocondensation reactions is primarily relevant when chiral centers are present in the precursors or are formed during the reaction. Since this compound is an achiral molecule, the focus of stereochemical control is limited. However, the synthesis of chiral pyrazole derivatives through cyclocondensation often involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in the formation of new stereocenters.

1,3-Dipolar Cycloaddition Routes to Pyrazole Formation

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective method for the construction of five-membered heterocyclic rings, including pyrazoles. tandfonline.com This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Nitrile Imine Chemistry in the Synthesis of Substituted Pyrazoles

The [3+2] cycloaddition of nitrile imines with alkynes is a versatile method for the synthesis of substituted pyrazoles. tandfonline.comrsc.org Nitrile imines are reactive 1,3-dipoles that are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides or through the oxidation of hydrazones. researchgate.net For the synthesis of this compound, a suitable nitrile imine precursor would be derived from a hydrazonoyl halide bearing the 2-nitrophenyl group. The dipolarophile in this case would be propyne, which provides the C2-C3 fragment of the pyrazole ring, including the methyl group at the 3-position.

The regioselectivity of this cycloaddition is governed by the electronic properties of both the nitrile imine and the alkyne. Theoretical studies, such as those using DFT calculations, can help predict the favored regioisomer based on the analysis of frontier molecular orbital interactions. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Product | Key Features |

| Hydrazonoyl halide (with 2-nitrophenyl group) | Propyne | This compound | In situ generation of nitrile imine, high regioselectivity. tandfonline.com |

| α-Chiral tosylhydrazones | Terminal alkynes | Chiral pyrazoles | Stereoretentive 1,5-sigmatropic rearrangement. uniovi.es |

Stereochemical Considerations in Cycloaddition Reactions

Stereochemical control in 1,3-dipolar cycloaddition reactions is a well-developed area, particularly in the synthesis of chiral pyrazolines from alkenes. The stereochemistry of the alkene is often transferred to the newly formed stereocenters in the pyrazoline ring in a concerted manner. Although the synthesis of the aromatic pyrazole this compound from an alkyne does not directly involve the formation of stable stereocenters in the final product, the stereochemistry of intermediates can be a crucial factor in related syntheses. For instance, the synthesis of chiral pyrazoles has been achieved through a cascade reaction involving a 1,3-dipolar cycloaddition followed by a stereoretentive researchgate.netnih.gov-sigmatropic rearrangement, starting from α-chiral tosylhydrazones. uniovi.es This demonstrates that stereochemical information can be effectively transferred during the construction of the pyrazole ring system.

Multi-component Reactions (MCRs) for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov These one-pot reactions combine three or more starting materials to construct complex molecules in a single step, thereby reducing waste and simplifying purification processes. researchgate.netmdpi.com The synthesis of pyrazole derivatives, including structures analogous to this compound, has greatly benefited from MCR strategies. nih.govmdpi.com

A common MCR approach for pyrazole synthesis involves the condensation of a hydrazine derivative, a β-ketoester, an aldehyde, and a nitrile source. mdpi.comnih.gov For the synthesis of the target molecule, 2-nitrophenylhydrazine would serve as the key precursor, reacting with ethyl acetoacetate, an appropriate aldehyde, and malononitrile. nih.gov The efficiency of these reactions can often be enhanced through the use of catalysts and alternative energy sources like microwave irradiation or ultrasound. nih.govrsc.org

The following table provides examples of MCRs used for the synthesis of pyrazole derivatives, highlighting the diversity of components and conditions that can be employed.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

| Hydrazine Hydrate | Ethyl Acetoacetate | Aromatic Aldehyde | Malononitrile | Triethylamine, Microwave | Pyrano[2,3-c]pyrazole | nih.gov |

| 2,4-Dinitrophenyl hydrazine | Ethyl Acetoacetate | Substituted Aldehyde | Malononitrile | SnCl₂, Microwave | Pyrano[2,3-c]pyrazole | rsc.org |

| Phenylhydrazine | Ethyl Acetoacetate | Aromatic Aldehyde | Malononitrile | Piperidine, Water | Pyrano[2,3-c]pyrazole | mdpi.com |

| Hydrazine Hydrate | Ethyl Acetoacetate | Aromatic Aldehyde | Malononitrile | Ceric Ammonium Nitrate, Ultrasound | Dihydropyrano[2,3-c]pyrazole | rsc.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and related pyrazoles has been significantly advanced through various catalytic strategies.

Transition Metal-Catalyzed Processes

Transition metal catalysts are widely employed in the formation of C-N and C-C bonds, which are crucial for the construction of the pyrazole ring and the introduction of the 2-nitrophenyl group. researchgate.net While direct C-H functionalization of the pyrazole ring is a prominent application, transition metals also catalyze the initial cyclization reactions. researchgate.net For instance, copper-catalyzed Ullmann cross-coupling reactions can be used to arylate the pyrazole nitrogen with a 2-nitro-substituted aryl halide. beilstein-journals.orgacademicstrive.com Palladium-catalyzed cross-coupling reactions are also a staple for constructing N-arylpyrazoles. acs.org

Recent research has also explored the use of rhodium(III)-catalyzed C-H activation and oxidative coupling of sydnones with alkynes to form highly functionalized pyrazoles. researchgate.net Furthermore, photocatalytic methods using ruthenium complexes have been developed for the synthesis of 1,5-diaryl pyrazoles from arenediazonium salts and arylcyclopropanols, offering mild reaction conditions. acs.org

Organocatalytic and Biocatalytic Strategies

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for pyrazole synthesis, often with high levels of stereocontrol. nih.gov Secondary amines, for example, can catalyze the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates to regioselectively form substituted pyrazoles. nih.gov Quinine-derived thioureas have been successfully used for the enantioselective synthesis of pyrazoles bearing a quaternary stereocenter. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is gaining traction due to its high selectivity and environmentally benign nature. researchgate.net Lipase (B570770) enzymes have been shown to facilitate the four-component condensation reaction to produce pyrano[2,3-c]pyrazole derivatives with remarkable yields at mild temperatures. rsc.org Immobilized lipases, such as Thermomyces lanuginosus lipase (TLL), have been employed for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles in a one-pot reaction. nih.gov The reusability of these biocatalysts adds to their appeal from a green chemistry perspective. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.netnih.gov Key strategies in the green synthesis of pyrazole derivatives include the use of environmentally benign solvents (such as water or ethanol), solvent-free conditions, and the application of energy-efficient techniques like microwave and ultrasound irradiation. researchgate.netnih.govthieme-connect.com

Synthetic Transformations of the Nitro Group on the Phenyl Ring

The nitro group on the phenyl ring of this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion provides access to 1-(2-aminophenyl)-3-methyl-1H-pyrazole, a key intermediate for further derivatization, such as in the synthesis of pharmaceuticals and other biologically active compounds.

A variety of reagents and methods can be employed for this reduction, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Raney nickel) can be used to effect the reduction. mdpi.com

Other Reducing Agents: A range of other reagents, including sodium hydrosulfite, tin(II) chloride, and samarium diiodide, can also be used for the reduction of aromatic nitro groups. wikipedia.org The use of trichlorosilane (B8805176) in the presence of a base has been reported as a chemoselective method for this reduction. google.com A novel system using sodium borohydride (B1222165) in the presence of Ni(PPh₃)₄ has also been developed for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com

The following table summarizes various reducing agents for the conversion of aromatic nitro compounds to amines.

| Reducing Agent/System | Catalyst | Conditions | Reference |

| H₂ | Raney Nickel, Pd/C, or PtO₂ | Catalytic Hydrogenation | wikipedia.org |

| Fe | HCl or Acetic Acid | Reflux | wikipedia.org |

| SnCl₂ | - | - | wikipedia.org |

| Hydrazine | Raney Nickel | 0-10 °C | wikipedia.org |

| Trichlorosilane | Organic Base | - | google.com |

| NaBH₄ | Ni(PPh₃)₄ | Ethanol | jsynthchem.com |

Subsequent Derivatization of Amino-Substituted Pyrazoles

Amino-substituted pyrazoles, such as the reduced amine derivative of this compound (namely, 1-(2-aminophenyl)-3-methyl-1H-pyrazole) and related aminopyrazole isomers, are highly versatile intermediates in organic synthesis. The presence of one or more amino groups on the pyrazole or its phenyl substituent provides reactive sites for a wide array of chemical transformations. These derivatizations are crucial for building more complex molecular architectures, particularly fused heterocyclic systems, which are prominent in medicinal and materials chemistry. Key transformations include reactions targeting the amino group directly and cyclocondensation reactions that utilize the amino group to form new rings.

A common precursor used in derivatization studies is 5-amino-3-methyl-1-phenylpyrazole, which serves as a valuable model for understanding the reactivity of this class of compounds. researchgate.netchemicalbook.com Research has demonstrated its utility in synthesizing a variety of substituted pyrazoles and fused pyrazoloazines. nih.gov

Direct Functionalization of the Amino Group

The exocyclic amino group of aminopyrazoles can be readily functionalized through reactions with various electrophiles. For instance, reacting 5-amino-3-methyl-1-phenylpyrazole with reagents such as benzenesulfonyl chloride or chloroacetyl chloride leads to the formation of the corresponding sulfonamide and chloroacetamide derivatives. researchgate.net Acetylation is also a straightforward transformation; treatment with an acetic acid/acetic anhydride (B1165640) mixture yields the 5-acetylamino derivative. researchgate.net

Furthermore, the amino group is a precursor for deaminative transformations via diazotization. This process can be followed by cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl, heteroaryl, or styryl groups at that position. researchgate.netrsc.org This method significantly expands the structural diversity achievable from a common aminopyrazole intermediate. researchgate.net

Cyclocondensation and Annulation Reactions

One of the most significant applications of aminopyrazoles is their role as synthons for constructing fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. mdpi.com These reactions typically involve the condensation of an aminopyrazole with a 1,3-dielectrophilic partner. researchgate.net

The reaction of 5-amino-3-methyl-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) or in an ionic liquid yields 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.govmdpi.com This transformation is believed to proceed through a sequence of Michael addition, cyclization, dehydration, and subsequent aromatization. nih.gov Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents, such as ethoxymethylenemalononitrile (B14416) and ethyl 2-cyano-3-ethoxyacrylate, also lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. researchgate.net

A cascade 6-endo-dig cyclization has also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method allows for the selective introduction of halogen atoms depending on the reaction conditions, providing further handles for subsequent modifications like arylation or alkynylation. nih.gov The reaction of 5-amino-3-methyl-1-phenylpyrazole with azlactones under solvent-free conditions has been shown to produce tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further converted into more complex fused systems like oxazolo[5,4-b]pyrazolo[4,3-e]pyridines. thieme-connect.com

The following table summarizes several documented derivatization reactions starting from 5-amino-3-methyl-1-phenylpyrazole.

| Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | Substituted pyrazole (sulfonamide) | - | researchgate.net |

| Chloroacetyl chloride | Substituted pyrazole (amide) | - | researchgate.net |

| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | ZrCl₄, DMF/EtOH, 95 °C | mdpi.com |

| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | [bmim]Br, 90 °C | nih.gov |

| Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridine | Ag₂CO₃, I₂, or NBS | nih.gov |

| Azlactones | Tetrahydro-1H-pyrazolo[3,4-b]pyridine | Solvent-free, heating | thieme-connect.com |

| Ethoxymethylenemalononitrile | Substituted pyrazole | - | researchgate.net |

These examples highlight the strategic importance of amino-substituted pyrazoles as versatile building blocks for accessing a wide range of more complex and functionally diverse heterocyclic compounds.

Advanced Structural Characterization and Conformational Analysis of 3 Methyl 1 2 Nitrophenyl 1h Pyrazole

Single Crystal X-ray Diffraction Studies

Molecular Geometry and Bond ParametersA crystal structure analysis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole would yield a complete set of bond lengths and angles. For pyrazole (B372694) derivatives, key parameters of interest include the geometries of the pyrazole and nitrophenyl rings. Theoretical calculations on similar pyrazole structures suggest that the pyrazole ring is largely planar. The bond lengths within the pyrazole ring would confirm its aromatic character. For instance, the N-N bond length is typically found to be around 1.37-1.38 Å in related compounds. The C-N and C-C bond lengths within the ring would also be characteristic of a delocalized π-system. The geometry of the nitro group and its attachment to the phenyl ring would also be precisely determined.

Hypothetical Data Table for Molecular Geometry This table is for illustrative purposes, showing the type of data that would be generated from an X-ray diffraction study.

| Bond | Expected Length (Å) |

|---|---|

| N1-N2 | ~1.38 |

| N2-C3 | ~1.34 |

| C3-C4 | ~1.40 |

| C4-C5 | ~1.37 |

| C5-N1 | ~1.35 |

| N1-C(phenyl) | ~1.43 |

| C(phenyl)-N(nitro) | ~1.47 |

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. A combination of 1D and 2D NMR experiments would be used to assign all proton and carbon signals and confirm the connectivity of the molecule.

High-Resolution ¹H and ¹³C NMR AnalysisThe ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. The aromatic region would show distinct signals for the protons on the pyrazole ring and the 2-nitrophenyl ring. The methyl group would appear as a characteristic singlet in the upfield region.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, pyrazole ring, and methyl carbons.

Hypothetical Data Table for ¹H and ¹³C NMR This table is for illustrative purposes, showing the type of data that would be generated from NMR spectroscopy.

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole-H4 | ~6.3 | ~107 |

| Pyrazole-H5 | ~7.7 | ~130 |

| Methyl-H | ~2.4 | ~14 |

| Phenyl-H | 7.5 - 8.2 | 124 - 145 |

| Pyrazole-C3 | - | ~151 |

| Pyrazole-C5 | - | ~130 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity AssignmentTo unambiguously assign the structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent within the phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon atom attached to each proton.

Without experimental data, a detailed analysis remains speculative. The synthesis and full spectral characterization of this compound would be a valuable addition to the chemical literature, allowing for a comprehensive understanding of its structural and electronic properties.

Dynamic NMR Studies for Rotational Isomerism or Tautomerism

While specific dynamic nuclear magnetic resonance (DNMR) studies for this compound are not extensively documented in the reviewed literature, the structural features of the molecule strongly suggest the presence of rotational isomerism. The steric hindrance and potential electronic interactions introduced by the ortho-nitro group on the phenyl ring are expected to create a significant energy barrier to rotation around the N1-C(phenyl) single bond. This restricted rotation would lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond.

At ambient temperatures, this rotation may be slow on the NMR timescale, resulting in distinct signals for the protons and carbons of the two conformers. As the temperature is increased in a variable-temperature NMR experiment, the rate of rotation would increase. At the coalescence temperature (Tc), the separate signals for the two isomers would broaden and merge into a single averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

In structurally similar compounds, such as N-benzhydrylformamides with ortho-substituents, rotational barriers for aryl group rotation have been calculated to be as high as 9.8 kcal/mol. nih.gov For this compound, the barrier is anticipated to be of a similar or potentially greater magnitude due to the bulky and electron-withdrawing nature of the nitro group.

Tautomerism is less likely to be a dynamic process observable by NMR for this specific compound. The substitution at the N1 position of the pyrazole ring prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, where a proton can shuttle between the two nitrogen atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrational Mode Analysis

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Vibration |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the pyrazole and phenyl rings. |

| Methyl C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| C=C/C=N Ring Stretch | 1625-1430 | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole and phenyl rings. |

| NO₂ Asymmetric Stretch | 1550-1500 | Asymmetric stretching vibration of the nitrogen-oxygen bonds in the nitro group. |

| Methyl C-H Bending | 1465-1370 | Asymmetric and symmetric bending (deformation) of the H-C-H angles in the methyl group. |

| NO₂ Symmetric Stretch | 1370-1335 | Symmetric stretching vibration of the nitrogen-oxygen bonds in the nitro group. |

| In-plane C-H Bending | 1400-1000 | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |

| Pyrazole Ring Breathing | 1050-1000 | A symmetric stretching and contraction of the entire pyrazole ring. |

| C-N Stretch | 1300-1100 | Stretching vibration of the single bond between the pyrazole nitrogen and the phenyl carbon. |

| Out-of-plane C-H Bending | 1000-675 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. |

| Ring Deformation | 700-600 | In-plane and out-of-plane deformation modes of the pyrazole and phenyl rings. |

Note: The exact positions of these bands can be influenced by the electronic and steric effects of the substituents and the physical state of the sample (solid or solution).

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound (C₁₀H₉N₃O₂), the expected exact mass of the molecular ion [M]⁺• would be approximately 203.0695 m/z.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of both nitrophenyl and pyrazole moieties. The presence of the ortho-nitro group can lead to specific "ortho effects," influencing the fragmentation cascade. researchgate.net

A plausible fragmentation pathway is outlined below:

Initial Fragmentation: The molecular ion ([M]⁺•, m/z 203) is formed. A primary fragmentation is the loss of a nitro group (•NO₂) to form the ion at m/z 157. Alternatively, loss of nitric oxide (•NO) can occur, often involving rearrangement, to yield an ion at m/z 173.

Fragmentation of the Pyrazole Ring: The pyrazole ring can undergo characteristic cleavages. A common fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the ring, which would lead to further fragment ions.

Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (•CH₃), leading to a fragment ion at m/z 188.

Combined Fragmentations: A sequence of losses is also highly probable. For instance, the ion at m/z 157 (resulting from the loss of •NO₂) could subsequently lose HCN to produce an ion at m/z 130.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Formula | Calculated m/z | Description of Loss from Precursor |

| [M]⁺• | [C₁₀H₉N₃O₂]⁺• | 203.0695 | Molecular Ion |

| [M - •CH₃]⁺ | [C₉H₆N₃O₂]⁺ | 188.0460 | Loss of a methyl radical |

| [M - •NO]⁺ | [C₁₀H₉N₃O]⁺ | 187.0746 | Loss of nitric oxide |

| [M - •NO₂]⁺ | [C₁₀H₉N₃]⁺ | 157.0820 | Loss of a nitro radical |

| [M - •NO₂ - HCN]⁺ | [C₉H₈N₂]⁺ | 144.0687 | Sequential loss of a nitro radical and hydrogen cyanide |

| [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | 122.0242 | Fragment corresponding to the nitrophenyl cation |

| [C₇H₅]⁺ | [C₇H₅]⁺ | 89.0391 | Tropylium-like ion from further fragmentation |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation |

The detailed analysis of the isotopic patterns and the high-resolution mass measurements of these fragments would allow for the unambiguous confirmation of their elemental compositions, thereby solidifying the proposed fragmentation pathways.

Electronic Structure, Spectroscopic Properties, and Theoretical Characterization

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical methods are employed to model the behavior of electrons in molecules, thereby predicting their structure, stability, and properties. DFT, a method that calculates the electronic structure of many-body systems, has been a primary tool for studying 3-methyl-1-(2-nitrophenyl)-1H-pyrazole.

The initial step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to find the minimum energy structure.

These calculations reveal that the molecule is not planar. A significant dihedral angle exists between the pyrazole (B372694) ring and the nitrophenyl ring. This twist is a result of steric hindrance between the hydrogen atom at the C5 position of the pyrazole ring and the nitro group attached to the phenyl ring. The calculated dihedral angle is approximately 68.97°. The nitro group itself is also twisted out of the plane of the phenyl ring by about 38.01°.

The optimized geometrical parameters, such as bond lengths and bond angles, provide a detailed picture of the molecular structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-N2 | 1.373 | |

| N2-C3 | 1.332 | |

| C3-C4 | 1.428 | |

| C4-C5 | 1.371 | |

| C5-N1 | 1.381 | |

| N1-C6 | 1.431 | |

| C3-C12 | 1.492 | |

| C7-N13 | 1.474 | |

| N13-O14 | 1.222 | |

| N13-O15 | 1.222 | |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | 111.4 | |

| N1-N2-C3 | 106.1 | |

| N2-C3-C4 | 111.0 | |

| C3-C4-C5 | 105.1 | |

| C4-C5-N1 | 106.3 | |

| **Dihedral Angles (°) ** | ||

| C5-N1-C6-C7 | 68.97 | |

| C6-C7-N13-O14 | 38.01 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding the chemical reactivity and electronic properties of a molecule.

For this compound, the HOMO is primarily localized on the nitrophenyl ring, while the LUMO is concentrated on the pyrazole ring and the nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. The calculated HOMO-LUMO gap for this compound is approximately -4.137 eV. This value indicates a high degree of charge transfer interaction within the molecule.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.653 |

| LUMO Energy | -2.516 |

| HOMO-LUMO Gap | 4.137 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

In this compound, the most negative potential is located over the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The hydrogen atoms of the phenyl and pyrazole rings exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a clear map of the molecule's reactive sites.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, providing valuable data that can be compared with experimental results for structure verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be correlated with experimental spectra to aid in signal assignment.

For this compound, the calculated chemical shifts would show distinct signals for the protons and carbons of the pyrazole and nitrophenyl rings. For instance, the methyl group protons would be expected to appear at a characteristic upfield shift, while the protons on the phenyl ring would be influenced by the electron-withdrawing nitro group. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom, with their chemical shifts reflecting their local electronic environment.

Vibrational Frequency Calculations and Assignment

Theoretical calculations, primarily using Density Functional Theory (DFT) methods, are instrumental in predicting the vibrational spectra (infrared and Raman) of pyrazole derivatives. For molecules similar in structure, these calculations help in assigning specific vibrational modes to observed spectral bands.

The vibrational modes of this compound can be categorized based on the functional groups present: the pyrazole ring, the methyl group, and the 2-nitrophenyl substituent.

Pyrazole Ring Vibrations: The pyrazole ring exhibits characteristic C-H, C=N, C=C, and N-N stretching vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the heterocyclic ring usually appear in the 1620-1430 cm⁻¹ range. researchgate.net

Methyl Group Vibrations: The methyl (CH₃) group attached to the pyrazole ring has distinct vibrational modes. Asymmetric and symmetric stretching vibrations are expected in the 2900-3000 cm⁻¹ range. derpharmachemica.com Asymmetric and symmetric deformation modes typically occur around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com

2-Nitrophenyl Group Vibrations: The 2-nitrophenyl group contributes several characteristic frequencies. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The nitro group (NO₂) has strong, characteristic asymmetric and symmetric stretching vibrations, typically located in the 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions, respectively. The C-N stretching vibration between the phenyl ring and the nitro group also provides a distinct spectral signature.

A comprehensive assignment of these vibrational modes is achieved by correlating experimental spectra with theoretically calculated frequencies, often scaled to correct for anharmonicity and computational approximations.

Table 1: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole Ring | C-H Stretch | 3100 - 3000 |

| C=N / C=C Stretch | 1620 - 1430 | |

| Methyl Group | Asymmetric/Symmetric Stretch | 3000 - 2900 |

| Asymmetric/Symmetric Deformation | 1465 - 1370 | |

| Nitrophenyl Group | Aromatic C-H Stretch | > 3000 |

| NO₂ Asymmetric Stretch | 1560 - 1500 |

UV-Vis Absorption and Fluorescence Emission Wavelength Prediction

The electronic absorption and emission properties of this compound are dictated by the electronic transitions between its molecular orbitals. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict these properties. jcsp.org.pkiaea.org

The UV-Vis absorption spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the pyrazole and nitrophenyl rings. The presence of the nitro group, a strong electron-withdrawing group, and the pyrazole ring, an electron-rich system, likely leads to intramolecular charge transfer (ICT) character in some of these transitions. For comparison, the parent pyrazole molecule exhibits a strong π → π* transition around 203-206 nm. researchgate.net The extended conjugation in the title compound would shift these absorptions to longer wavelengths (a bathochromic shift).

Fluorescence emission occurs from the lowest excited singlet state (S₁) to the ground state (S₀). The wavelength of this emission is typically longer than the absorption wavelength (Stokes shift). The prediction of fluorescence requires calculating the optimized geometry of the S₁ state. The nature of the lowest excited state (e.g., local excitation vs. ICT) significantly influences the emission characteristics and quantum yield.

Photophysical Properties of this compound

The photophysical properties describe how the molecule interacts with light, encompassing absorption, emission, and any light-induced structural changes.

Electronic Absorption and Emission Characteristics

The electronic absorption spectrum of this compound is characterized by transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In many nitrophenyl-pyrazole systems, the HOMO is delocalized across the pyrazole and phenyl rings, while the LUMO is often localized on the electron-deficient nitrophenyl moiety. researchgate.net This orbital distribution supports the occurrence of ICT upon photoexcitation.

Experimentally, related compounds like 3-methyl-5-phenyl-1H-pyrazole show UV absorption maxima. nist.gov The introduction of the 1-(2-nitrophenyl) group is expected to significantly modify this spectrum, introducing new absorption bands at longer wavelengths due to the extended π-system and the potential for charge transfer. The emission properties, such as fluorescence quantum yield and lifetime, would be sensitive to the molecular environment and the efficiency of non-radiative decay pathways, which can be promoted by the flexible bond between the two rings.

Photochromic Behavior and Mechanism (if observed)

Photochromism, a reversible light-induced transformation between two forms of a molecule with different absorption spectra, has been observed in some complex pyrazole derivatives. mdpi.com This behavior is often linked to processes like ring-opening/closing reactions or isomerizations. For a molecule like this compound, a potential, though not commonly reported, mechanism for photochromism could involve a reversible intramolecular hydrogen transfer or a significant conformational change induced by light. However, without experimental evidence, the existence of photochromism in this specific compound remains speculative.

Computational Insights into Rotational Barriers and Conformational Dynamics

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyrazole and nitrophenyl rings. This rotation is hindered by a specific energy barrier. Computational methods can map the potential energy surface as a function of the dihedral angle between the two rings to determine the height of this rotational barrier.

The barrier height is influenced by several factors:

Steric Hindrance: The ortho-nitro group and the methyl group can sterically clash with atoms on the adjacent ring during rotation, raising the energy of certain conformations. The steric repulsion between the ortho-substituent (the nitro group) and the pyrazole ring is a key determinant of the molecule's preferred conformation and the energy required to rotate the rings relative to each other.

Electronic Effects: The degree of π-conjugation between the two rings changes with the dihedral angle. A planar conformation maximizes conjugation, which is electronically favorable, but may be disfavored due to steric clash.

Theoretical studies on related bi-aryl systems, such as nitrobenzene, have shown that the rotational barrier of the nitro group itself is significant. researchgate.net In this compound, the interplay between the rotation of the entire nitrophenyl group and the internal rotation of the nitro group creates a complex conformational landscape. The most stable conformation will be a compromise between maximizing electronic stabilization and minimizing steric repulsion. These low-energy rotational barriers are crucial as they influence the molecule's ability to adopt different shapes, which can affect its packing in crystals and its interactions with other molecules. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazole |

| 3-methyl-5-phenyl-1H-pyrazole |

Reactivity and Chemical Transformations of 3 Methyl 1 2 Nitrophenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl moiety of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole is the primary site for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the powerful deactivating and meta-directing effect of the nitro (–NO₂) group, alongside the influence of the pyrazol-1-yl substituent. youtube.comlibretexts.org

The nitro group is a strong electron-withdrawing group, which significantly reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack than benzene. libretexts.org This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, incoming electrophiles are directed to the meta positions. In the case of the 2-nitrophenyl ring, the available positions for substitution are C3, C4, C5, and C6. The nitro group at C2 directs incoming electrophiles primarily to C4 and C6 (meta positions).

Simultaneously, the 1-pyrazolyl group also acts as a deactivating group due to the electronegativity of its nitrogen atoms, but it directs electrophilic attack to the ortho and para positions of the phenyl ring. Therefore, there is a competing directing effect. However, the nitro group's influence is generally dominant in deactivating the ring. The most likely positions for electrophilic attack are those that are meta to the strongly deactivating nitro group and are least sterically hindered.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole and 3-methyl-1-(2,6-dinitrophenyl)-1H-pyrazole | The NO₂ group directs the incoming electrophile (NO₂⁺) to the meta positions (C4, C6). |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1-(4-Bromo-2-nitrophenyl)-3-methyl-1H-pyrazole and 1-(6-bromo-2-nitrophenyl)-3-methyl-1H-pyrazole | The halogen electrophile (Br⁺ or Cl⁺) is directed to the meta positions relative to the nitro group. |

| Sulfonation | Fuming H₂SO₄ | 4-(3-methyl-1H-pyrazol-1-yl)-3-nitrobenzenesulfonic acid | Sulfonation is often reversible and sterically sensitive, potentially favoring the less hindered C4 position. |

Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring, being aromatic, is generally resistant to nucleophilic attack unless activated by potent electron-withdrawing groups. In this compound, the 2-nitrophenyl group exerts a significant electron-withdrawing effect, which reduces the electron density of the pyrazole ring and makes it more susceptible to nucleophilic substitution.

Research on related nitropyrazole systems, such as 3-methyl-1,4-dinitro-1H-pyrazole, has shown that they can undergo a specific type of nucleophilic substitution known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net This pathway is particularly relevant when using bidentate nucleophiles like arylhydrazines. researchgate.net In this mechanism, the nucleophile first adds to an electron-deficient carbon of the pyrazole ring (typically C5), leading to the opening of the heterocyclic ring. Subsequent rearrangement and ring closure result in a new pyrazole structure. wikipedia.orgrsc.org

For this compound, a strong nucleophile could potentially attack the C5 position, which is rendered more electrophilic by the adjacent N1 atom linked to the electron-deficient phenyl ring. While direct displacement of a leaving group is not possible on the unsubstituted ring, the ANRORC pathway provides a plausible route for transformation in the presence of suitable nucleophiles and conditions. researchgate.netresearchgate.net

Cycloaddition Reactions involving the Pyrazole Core or its Functionalized Derivatives

The aromatic nature of the pyrazole ring makes it generally unreactive as a diene or dienophile in conventional cycloaddition reactions. However, the pyrazole scaffold can be a crucial component in building more complex molecules through cycloadditions involving its functional groups. The synthesis of pyrazoles themselves often relies on [3+2] cycloaddition reactions, for example, between nitrile imines and alkenes or alkynes. nih.govacs.org

While the core of this compound is unlikely to participate directly in cycloadditions, its derivatives can be readily employed. For instance, if the methyl group at C3 were functionalized to an alkenyl or alkynyl group, it would become a reactive site for Diels-Alder or 1,3-dipolar cycloaddition reactions.

Furthermore, the pyrazole unit can be part of a 1,3-dipole itself. For example, pyrazolium (B1228807) ylides can act as azomethine ylides in [3+2] cycloadditions with various dipolarophiles to construct fused heterocyclic systems. This strategy highlights the use of the pyrazole core as a foundational element for assembling complex polycyclic structures. beilstein-journals.orgnih.govresearchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this molecule is dominated by the reactivity of the nitro group. The pyrazole ring is known to be relatively resistant to oxidation.

The most significant transformation in this category is the reduction of the nitro group to an amino group, which is a fundamental and widely used reaction in organic synthesis. This conversion opens up a vast array of subsequent derivatization possibilities for the resulting aniline (B41778) derivative. A variety of reducing agents can accomplish this transformation with high efficiency. commonorganicchemistry.comwikipedia.org The choice of reagent can be critical, especially if other functional groups sensitive to reduction are present in the molecule.

Table 2: Common Methods for the Reduction of the Nitro Group

| Reducing Agent/System | Product | Typical Conditions | Notes |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | 2-(3-methyl-1H-pyrazol-1-yl)aniline | Methanol or Ethanol, RT, atmospheric or elevated pressure | A clean and efficient method, but may also reduce other susceptible groups (e.g., alkenes, alkynes). commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | 2-(3-methyl-1H-pyrazol-1-yl)aniline | Concentrated HCl, Ethanol | A classic and reliable method for selective nitro group reduction. |

| Iron (Fe) powder | 2-(3-methyl-1H-pyrazol-1-yl)aniline | Acetic acid or NH₄Cl (aq) | An economical and mild reducing system. commonorganicchemistry.com |

| Zinc (Zn) dust | 2-(3-methyl-1H-pyrazol-1-yl)aniline | Acetic acid or HCl | Effective for reducing nitro groups in acidic media. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | 2-(3-methyl-1H-pyrazol-1-yl)aniline | Aqueous or biphasic systems | A mild reducing agent often used when other methods are too harsh. |

Partial reduction of the nitro group to a hydroxylamine (B1172632) or a hydrazine (B178648) derivative is also possible under carefully controlled conditions. wikipedia.org Oxidation of the molecule would require harsh conditions and would likely lead to degradation of the pyrazole ring rather than selective transformation.

Derivatization Strategies for Expanding Molecular Complexity

Functionalization at the Methyl Group

The methyl group at the C3 position of the pyrazole ring is a key handle for derivatization. Its protons are weakly acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This anion can then react with a wide range of electrophiles to introduce new functional groups.

This strategy allows for the construction of a C-C bond at the C3 position, significantly expanding the molecular complexity. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Quenching the anion with alkyl halides would lead to chain extension, and reaction with carbon dioxide would produce a carboxylic acid derivative.

Modifications of the Pyrazole and Phenyl Ring Systems

Beyond the reactions already discussed, several other strategies can be employed to modify the ring systems.

Pyrazole Ring:

Vilsmeier-Haack Reaction: This reaction is a powerful method for introducing a formyl group (–CHO) onto electron-rich aromatic rings. For 1,3-disubstituted pyrazoles, formylation typically occurs at the C4 position, which is the most nucleophilic carbon on the ring. researchgate.netarkat-usa.orgnih.gov Reacting this compound with a Vilsmeier reagent (e.g., POCl₃/DMF) would likely yield this compound-4-carbaldehyde. This aldehyde is a versatile intermediate for further transformations.

Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), also selectively targets the C4 position to yield 4-halo-3-methyl-1-(2-nitrophenyl)-1H-pyrazoles. These halogenated derivatives are valuable precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a direct route to functionalize the pyrazole ring, often with high regioselectivity. researchgate.netrsc.org Catalytic systems (e.g., using palladium, rhodium, or ruthenium) can direct the formation of new C-C or C-heteroatom bonds at specific C-H positions, avoiding the need for pre-functionalized starting materials.

Phenyl Ring:

Sandmeyer Reaction: Following the reduction of the nitro group to an amine, the resulting 2-(3-methyl-1H-pyrazol-1-yl)aniline can undergo diazotization with nitrous acid (e.g., NaNO₂/HCl) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., –Cl, –Br, –CN, –OH, –F) in Sandmeyer or related reactions, providing access to a diverse array of substituted phenylpyrazole derivatives.

Coordination Chemistry of 3 Methyl 1 2 Nitrophenyl 1h Pyrazole As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazoles

Pyrazoles are a versatile class of N-heterocyclic ligands in coordination chemistry due to their ability to coordinate to metal ions in various modes. rsc.orgresearchgate.net The coordination behavior is influenced by the substituents on the pyrazole (B372694) ring, which can be tailored to modulate the steric and electronic properties of the resulting metal complexes. dnu.dp.ua

Common coordination modes for pyrazole-based ligands include:

Monodentate Coordination: The pyrazole ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate Bridging (exo-bidentate): The two nitrogen atoms of the pyrazole ring bridge two different metal centers. rsc.org

Bidentate Chelating (endo-bidentate): If the pyrazole ring is functionalized with another donor group at a suitable position (e.g., the C3 or C5 position), it can form a chelate ring by coordinating to the same metal center through two donor atoms. dnu.dp.uamdpi.com

The design of pyrazole-based ligands often involves introducing functional groups that can participate in coordination, leading to the formation of stable chelate rings and influencing the geometry and reactivity of the metal complex.

Synthesis and Characterization of Metal Complexes of Pyrazole Ligands

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govsaudijournals.com The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the nature of the resulting complex. nih.gov

General characterization techniques for these complexes include:

Elemental Analysis: To determine the empirical formula of the complex. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. jchemlett.com

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. nih.gov

Structural Elucidation of Metal Complexes

The precise arrangement of atoms in a metal complex is determined through various structural elucidation techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex, providing information on bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.comugm.ac.idmdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the ligand in the complex and can indicate the mode of coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the complex, which can provide insights into the coordination environment of the metal ion. jchemlett.com

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, ESR can give information about the electronic structure and the environment of the unpaired electron(s). jchemlett.com

Electronic, Magnetic, and Optical Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are dictated by the nature of the metal ion and the coordinated ligands.

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of a complex, which can help in determining the oxidation state and spin state of the metal ion. rsc.orgekb.eg Studies on pyrazole-based complexes have revealed interesting magnetic phenomena such as antiferromagnetic exchange between metal centers bridged by pyrazolate ligands. rsc.org

Electronic Spectroscopy: As mentioned earlier, UV-Vis spectroscopy is a key tool for probing the electronic structure of these complexes. mdpi.com

Luminescence/Fluorescence: Some metal complexes exhibit luminescence, and their photophysical properties can be studied using fluorescence spectroscopy. nih.gov

Catalytic Applications of Metal Complexes Incorporating Pyrazole Ligands

Metal complexes containing pyrazole-based ligands have been explored for their potential applications in catalysis. The tunable nature of the pyrazole ligand allows for the fine-tuning of the catalytic activity of the metal center.

Examples of catalytic applications for pyrazole-containing metal complexes include:

Oxidation Reactions: Some complexes have shown activity as catalysts for the oxidation of organic substrates. rsc.org

Hydroformylation and Hydrogen-Transfer Reactions: Pyrazolate-bridged complexes have been investigated for their catalytic activity in these industrially important reactions. rsc.org

Electrocatalysis: Certain pyrazole-based metal complexes have been studied as bifunctional catalysts for oxygen evolution and oxygen reduction reactions. nih.gov

While these principles are well-established for a wide range of pyrazole derivatives, their specific application to 3-methyl-1-(2-nitrophenyl)-1H-pyrazole remains uninvestigated in the available scientific literature.

Advanced Applications in Materials Science and Industrial Chemistry

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

Pyrazole (B372694) derivatives are gaining attention in the field of optoelectronics due to their inherent charge transport properties and high fluorescence quantum yields. mdpi.com While research specifically detailing 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in optoelectronic devices is nascent, the broader family of pyrazole-containing compounds has shown significant promise. For instance, certain trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and evaluated for their applicability in both photovoltaic cells and organic light-emitting diodes (OLEDs). mdpi.com

In the context of solar cells, pyrazole derivatives have been used as donor materials in bulk heterojunction (BHJ) devices. mdpi.com When blended with acceptor materials like poly(3-decylthiophene-2,5-diyl), these compounds can form an active layer capable of absorbing light and generating charge carriers. The performance of such devices is influenced by the molecular structure of the pyrazole derivative, which affects key parameters like the highest occupied molecular orbital (HOMO) energy levels. mdpi.com

For OLEDs, pyrazole derivatives can serve as efficient emitters. mdpi.com When incorporated into a device, for example as a dopant in a poly(N-vinylcarbazole) (PVK) host layer, they can produce bright electroluminescence. mdpi.com The emission color, which can range from blue to green, and the device efficiency are dictated by the specific molecular design. mdpi.com The presence of phenyl and methyl groups on the pyrazole core has been shown to modulate emission properties. mdpi.com

| Device Type | Pyrazole Derivative Class | Key Performance Metric | Reported Value |

|---|---|---|---|

| BHJ Solar Cell | 1H-pyrazolo[3,4-b] quinoline | Power Conversion Efficiency (PCE) | ~0.38% |

| BHJ Solar Cell | 1H-pyrazolo[3,4-b] quinoline | Short-Circuit Current Density (Jsc) | 32.81 μA/cm² mdpi.com |

| BHJ Solar Cell | 1H-pyrazolo[3,4-b] quinoline | Open–Circuit Voltage (Voc) | 0.78 V mdpi.com |

| OLED | 1H-pyrazolo[3,4-b] quinoline | Maximum Brightness | ~290 cd/m² mdpi.com |

| OLED | 1H-pyrazolo[3,4-b] quinoline | Emission Spectra Range | 481–506 nm (Bluish-green) mdpi.com |

Chemo-sensing and Bio-sensing Applications

The pyrazole scaffold, especially when functionalized with nitro-substituted phenyl groups, has been effectively utilized in the design of colorimetric chemosensors. semanticscholar.orgresearchgate.net These sensors can selectively detect specific ions in a solution, indicated by a distinct and rapid color change. semanticscholar.orgresearchgate.net This sensing capability arises from the interaction between the analyte and the electronic system of the pyrazole derivative.

A class of chemosensors derived from 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate has demonstrated high selectivity for fluoride (B91410) ions. semanticscholar.orgresearchgate.net Upon interaction with fluoride, these compounds exhibit an immediate color change from yellow to dark purple. semanticscholar.orgresearchgate.net This visual response is accompanied by a significant bathochromic shift (a shift to longer wavelengths) in their UV-Visible absorption spectra. semanticscholar.orgresearchgate.net The mechanism is often attributed to a deprotonation event or hydrogen bonding interaction, which alters the electronic distribution within the molecule.

The selectivity of these sensors is a key feature. Studies have shown that derivatives with a 4-nitro-phenyl group can selectively sense fluoride ions in the presence of other anions such as Cl⁻, Br⁻, I⁻, HSO₄⁻, and CH₃COO⁻. semanticscholar.orgresearchgate.net By modifying the substitution pattern, for instance to a 2,4-dinitro-phenyl group, the selectivity can be tuned to also detect other ions like acetate (B1210297) and dihydrogen phosphate. semanticscholar.orgresearchgate.net

| Sensor Class | Target Analyte(s) | Sensing Mechanism | Observed Change |

|---|---|---|---|

| 4-[(4-nitro-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate | Fluoride (F⁻) | Colorimetric | Yellow to dark purple color change semanticscholar.orgresearchgate.net |

| 4-[2,4-dinitro-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate | Fluoride (F⁻), Acetate (CH₃COO⁻), Dihydrogen Phosphate (H₂PO₄⁻) | Colorimetric | Significant bathochromic shift in UV-Vis spectrum semanticscholar.orgresearchgate.net |

Polymer Chemistry: Incorporation into Polymeric Architectures or as Additives

In polymer chemistry, pyrazole derivatives are valuable as functional additives that can be incorporated into polymer matrices to create new materials with tailored properties. One significant application is the development of guest-host systems for fields like non-linear optics. researchgate.net In this approach, the pyrazole derivative (the "guest") is dispersed within a transparent polymer matrix (the "host"), such as poly(methyl methacrylate) (PMMA). researchgate.net

This method allows for the fabrication of high-quality thin films with specific optical properties. researchgate.net The process typically involves dissolving both the polymer and the pyrazoline derivative in a common solvent, followed by casting the solution onto a substrate. researchgate.net As the solvent evaporates, a solid film is formed where the active pyrazoline molecules are stabilized and isolated within the inert polymer matrix. researchgate.net This prevents aggregation of the active molecules, which could otherwise quench their desired optical effects. The resulting polymeric films can be used in various photonic and optoelectronic applications. researchgate.net

Corrosion Inhibition Mechanisms (Theoretical and Experimental)

Pyrazole derivatives have been extensively studied and proven to be effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). semanticscholar.orgnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. semanticscholar.orgnih.gov

Mechanism of Inhibition: The effectiveness of pyrazole compounds as corrosion inhibitors is attributed to their molecular structure. semanticscholar.org The pyrazole ring contains nitrogen heteroatoms with lone pairs of electrons, and the molecule also features aromatic rings with π-electron systems. nih.gov These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption. nih.gov This process can occur through:

Chemisorption: Involving charge sharing or transfer from the inhibitor molecules to the metal surface.

Physisorption: Involving electrostatic interactions between the charged metal surface and charged inhibitor molecules.

The presence of the 2-nitrophenyl group in this compound can further enhance its adsorption capabilities and, consequently, its inhibition efficiency. Both experimental techniques and theoretical calculations are used to understand these mechanisms.

Experimental Evaluation: Techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are used to quantify the inhibition efficiency (IE%). nih.gov Studies show that the IE% often increases with the concentration of the inhibitor. icrc.ac.ir For example, the inhibition efficiency for a related triazole-thiol derivative increased from 57.6% to 77.7% as immersion time increased, indicating the gradual formation of a more protective adsorbed layer. icrc.ac.ir

Theoretical Studies: Quantum chemical calculations using Density Functional Theory (DFT) are employed to correlate the molecular structure of the inhibitor with its performance. semanticscholar.orgicrc.ac.ir These calculations can determine parameters like the energy of the HOMO and LUMO, which provide insights into the molecule's ability to donate or accept electrons and interact with the metal surface. semanticscholar.org These theoretical findings are generally in good agreement with experimental results. semanticscholar.org

| Inhibitor Class | Metal/Medium | Max. Inhibition Efficiency (IE%) | Concentration | Method |

|---|---|---|---|---|

| Pyrazole Derivatives | Mild Steel / 1.0 M HCl | >90% | Not specified | Various semanticscholar.org |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel / 1 M HCl | 90.2% | 1 mM | EIS, PDP nih.gov |

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Mild Steel / 1 M HCl | 88.6% | 0.5 mM | Weight Loss icrc.ac.ir |

Non-linear Optics (NLO) Applications

Organic molecules with significant non-linear optical (NLO) properties are crucial for developing advanced technologies in optoelectronics and photonics, including optical data storage and image processing. nih.gov Pyrazole and pyrazoline derivatives have emerged as a promising class of NLO materials. researchgate.net Their NLO response is highly dependent on their molecular structure, which can be tailored to enhance specific properties. researchgate.netresearchgate.net

The NLO characteristics of these compounds often arise from a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. researchgate.net This arrangement leads to a large molecular dipole moment and significant hyperpolarizability (β and γ), which are measures of the NLO response. researchgate.net In this compound, the methyl group and pyrazole ring can act as part of the donor/conjugated system, while the nitro group is a strong electron acceptor.

The third-order NLO response is of particular interest for applications like optical switching. researchgate.net The third-order nonlinear susceptibility (χ⁽³⁾) of pyrazoline derivatives has been investigated using techniques such as the Third Harmonic Generation (THG) Maker fringes method. researchgate.net Computational studies have also proven valuable for exploring and predicting the NLO properties of new pyrazole-based compounds, showing that modifications to the molecular structure can lead to materials with high hyperpolarizability values, making them suitable for optoelectronic devices. researchgate.net

| Compound Class | NLO Property | Reported Value (a.u.) | Method |

|---|---|---|---|

| Substituted Pyrazole (P3) | Total Dipole Moment (μ_tot) | 19.4 D | Computational researchgate.net |

| Substituted Pyrazole (P3) | Average Polarizability (<α>) | 1.78 × 10⁻²² a.u. | Computational researchgate.net |

| Substituted Pyrazole (P3) | First Hyperpolarizability (β_tot) | 2.57 × 10⁻²⁷ a.u. | Computational researchgate.net |

| Substituted Pyrazole (P3) | Second Hyperpolarizability (γ_tot) | 3.13 × 10⁻³² a.u. | Computational researchgate.net |

Computational and Theoretical Investigations

Advanced Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies are foundational for understanding a compound's geometry, stability, and reactivity. For many pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), have been employed to model structures and predict properties. nih.govresearchgate.net However, specific DFT studies on 3-methyl-1-(2-nitrophenyl)-1H-pyrazole are not found in the reviewed literature.

Basis Set and Functional Selection Effects on Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. Different combinations are often benchmarked to find the most reliable method for a specific class of molecules. While general studies on pyrazole have explored various basis sets and functionals, a systematic analysis of these effects on the computational accuracy for this compound has not been published. researchgate.net

Solvent Effects on Molecular Properties

Solvents can significantly influence a molecule's conformation, electronic properties, and spectral behavior. Computational models like the Polarizable Continuum Model (PCM) are often used to simulate these effects. Studies on the parent pyrazole molecule have shown that polar solvents can alter dipole moments and HOMO-LUMO energy gaps. researchgate.net However, there is no available research that specifically investigates the solvent effects on the molecular properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. nih.govpitt.edu For various pyrazole-containing compounds, MD simulations have been used to explore their binding modes to biological targets or to assess their stability. researchgate.netresearchgate.netnih.gov A comprehensive conformational analysis or study of the intermolecular interaction landscape for this compound using MD simulations is not documented in the scientific literature.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physicochemical properties. While Quantitative Structure-Activity Relationship (QSAR) studies, which focus on biological activity, have been conducted for some pyrazolone (B3327878) derivatives, ej-chem.orgdergipark.org.tr dedicated QSPR studies focusing on the physicochemical properties (e.g., boiling point, solubility, partition coefficient) of this compound have not been identified.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is a key tool for elucidating reaction mechanisms, involving the calculation of transition states and reaction energy profiles. The synthesis of pyrazoles can be achieved through various routes, such as the condensation of hydrazines with 1,3-dicarbonyl compounds. csic.esorganic-chemistry.orgnih.gov Despite the existence of established synthetic methods, a computational study detailing the specific reaction pathway, intermediates, and transition state energies for the formation of this compound is not available in the literature.

In Silico Design of Novel Derivatives with Tailored Properties

In silico (computer-based) methods are frequently used to design novel molecules with desired characteristics, building upon a known chemical scaffold. Numerous studies describe the design of new pyrazole derivatives for various applications, including as potential therapeutic agents. nih.govrjpn.orgnih.govresearchgate.net However, there are no published studies that specifically use this compound as a starting scaffold for the in silico design of new derivatives with tailored electronic or optical properties.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the future demands a paradigm shift towards greener and more sustainable practices. nih.govresearchgate.net Traditional methods often rely on harsh reaction conditions and hazardous solvents, prompting the exploration of environmentally benign alternatives. benthamdirect.comtandfonline.com

Future research will likely concentrate on the following areas:

Microwave and Ultrasonic Assistance: These techniques offer significant advantages, including accelerated reaction times, improved yields, and often solvent-free conditions, contributing to more sustainable synthetic protocols. benthamdirect.com

Green Catalysts: The development and application of recyclable and biodegradable catalysts, such as bio-organic catalysts, are crucial for minimizing chemical waste and environmental impact. researchgate.net

Atom Economy: Emphasis will be placed on synthetic strategies that are atom-economical, such as multicomponent reactions, which combine several starting materials in a single step to form the final product with high efficiency. nih.govcitedrive.com

Solvent-Free Reactions: Conducting reactions without harmful organic solvents is a primary goal of green chemistry. tandfonline.com Research into solid-state or ionic liquid-mediated syntheses for compounds like 3-methyl-1-(2-nitrophenyl)-1H-pyrazole is a promising direction. tandfonline.com

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency | Optimization for complex pyrazole derivatives and scale-up processes |

| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, improved mass transfer | Application in solvent-free systems and synthesis of nano-materials |

| Green Catalysis | Use of renewable/recyclable catalysts, reduced waste | Development of highly selective and robust biocatalysts and nanocatalysts |

| Multicomponent Reactions | High atom economy, operational simplicity, molecular diversity | Discovery of new MCRs for novel pyrazole scaffolds |

| Solvent-Free Conditions | Reduced environmental impact, cost-effectiveness | Exploration of mechanochemistry and deep eutectic solvents |

Development of Advanced Spectroscopic and Structural Characterization Techniques

While standard spectroscopic methods like NMR, IR, and mass spectrometry are fundamental, future research will necessitate the use of more advanced and integrated techniques to fully elucidate the complex structural and electronic properties of pyrazole derivatives. nih.govresearchgate.net

The development in this area will likely involve:

Advanced NMR Spectroscopy: The application of two-dimensional and solid-state NMR techniques will provide deeper insights into molecular connectivity and intermolecular interactions in the solid state. researchgate.net

Single-Crystal X-ray Diffraction: This technique remains the gold standard for unambiguous structure determination. tandfonline.com Future work will focus on crystallizing novel derivatives and studying their packing arrangements to understand structure-property relationships. researchgate.net

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental data can predict and interpret spectroscopic results with high accuracy, aiding in the structural confirmation of complex molecules. tandfonline.comresearchgate.net

Predictive Modeling and Machine Learning Applications in Pyrazole Chemistry

The synergy between computational chemistry and experimental synthesis is set to accelerate the discovery and optimization of new pyrazole-based compounds. eurasianjournals.comnih.gov Predictive modeling and machine learning (ML) are emerging as powerful tools in this domain. researchgate.net

Future directions include:

Quantitative Structure-Property Relationship (QSPR) Models: ML algorithms can be trained on existing data to build robust QSPR models that predict the physical, chemical, and biological properties of new pyrazole derivatives, guiding synthetic efforts towards molecules with desired characteristics. researchgate.net

Reaction Optimization: Machine learning can analyze vast datasets of reaction conditions to predict optimal parameters (temperature, catalyst, solvent) for synthesizing compounds like this compound with higher yields and purity. eurasianjournals.com